molecular formula C20H24O10 B14083171 Praeroside III

Praeroside III

Cat. No.: B14083171
M. Wt: 424.4 g/mol
InChI Key: QAUDHOGPLBDVAX-KTZZUYPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Praeroside III involves the extraction of the compound from the root of Peucedanum praeruptorum Dunn. The extraction process typically uses solvents such as n-butanol to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Large-scale extraction would involve the use of industrial-grade solvents and large-scale chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Praeroside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out to modify the compound for specific research applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Mechanism of Action

The mechanism of action of Praeroside III involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Praeroside II
  • Praeroside IV
  • Praeroside V
  • Praeruptorin A
  • Praeruptorin B

Uniqueness

Praeroside III is unique among its similar compounds due to its specific glycosidic structure and its distinct biological activities. While other praerosides and praeruptorins also exhibit biological activities, this compound has shown particular promise in anti-inflammatory and antioxidant research .

Properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(9S,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one

InChI

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1

InChI Key

QAUDHOGPLBDVAX-KTZZUYPUSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

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